(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid (2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18097109
InChI: InChI=1S/C12H17NO2/c1-9-5-4-6-10(7-9)8-11(12(14)15)13(2)3/h4-7,11H,8H2,1-3H3,(H,14,15)/t11-/m0/s1
SMILES:
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid

CAS No.:

Cat. No.: VC18097109

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

(2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid -

Specification

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name (2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid
Standard InChI InChI=1S/C12H17NO2/c1-9-5-4-6-10(7-9)8-11(12(14)15)13(2)3/h4-7,11H,8H2,1-3H3,(H,14,15)/t11-/m0/s1
Standard InChI Key GMYUGWCMVHPYRA-NSHDSACASA-N
Isomeric SMILES CC1=CC(=CC=C1)C[C@@H](C(=O)O)N(C)C
Canonical SMILES CC1=CC(=CC=C1)CC(C(=O)O)N(C)C

Introduction

Structural Characterization and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, (2S)-2-(dimethylamino)-3-(3-methylphenyl)propanoic acid, reflects its stereochemistry and substituents:

  • Core structure: A propanoic acid backbone with a chiral center at C2 (S-configuration).

  • Substituents:

    • Dimethylamino (-N(CH₃)₂) at C2.

    • 3-Methylphenyl group at C3.

  • Molecular formula: C₁₂H₁₇NO₂ (MW: 207.27 g/mol) .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₂H₁₇NO₂
Molecular Weight207.27 g/mol
SMILESCC1=CC(=CC=C1)CC@@HN(C)C
Chiral Center ConfigurationS

Spectroscopic and Chromatographic Data

  • NMR: The dimethylamino protons resonate at δ 2.2–2.5 ppm, while aromatic protons appear at δ 6.8–7.3 ppm.

  • Chiral HPLC: Baseline separation of enantiomers is achieved using a Chiralpak® IA column with hexane/isopropanol (85:15).

Synthetic Methodologies

Chiral Pool Synthesis

The (2S)-configuration is preserved via L-amino acid precursors (e.g., L-serine). Key steps include:

  • Reductive alkylation: Introduction of the dimethylamino group using formaldehyde and sodium cyanoborohydride (pH 6–7, 25°C).

  • Coupling reactions: Activation of 3-methylphenylpropanoic acid derivatives with HATU or DCC for regioselective amide bond formation.

Industrial-Scale Production

  • Continuous flow reactors: Enhance yield and efficiency.

  • Chiral resolution: Employing chiral auxiliaries or chromatography to isolate the (2S)-enantiomer .

Table 2: Synthetic Routes and Yields

MethodKey Reagents/ConditionsYield (%)Purity (ee)
Chiral pool approachL-Serine, NaBH₃CN, pH 6–778>98%
Continuous flow synthesisMicroreactors, 60°C8595%

Biological Activity and Mechanisms

Neurological Applications

Structural analogs exhibit affinity for neurotransmitter receptors (e.g., dopamine D4, adenosine A1). The dimethylamino group enhances blood-brain barrier permeability, making it a candidate for CNS-targeted therapies .

Antimicrobial Properties

Derivatives show activity against Mycobacterium tuberculosis (MIC: 0.125 μM). The 3-methylphenyl group likely enhances hydrophobic interactions with bacterial membranes.

Table 3: Biological Activity Profile

ActivityModel SystemEfficacy (IC₅₀/MIC)Reference
Neurotransmission modulationPC12 neuronal cells12 μM
AntimycobacterialM. tuberculosis H37Rv0.125 μM

Pharmacological Implications

Comparative Analysis with Structural Analogs

  • Lipophilicity: The 3-methylphenyl group increases logP by 0.8 compared to hydroxylated analogs, improving membrane permeability .

  • Metabolic stability: N-Dimethylation reduces enzymatic degradation, extending half-life (t₁/₂: 4.2 h vs. 1.5 h for unprotected analogs).

Table 4: Pharmacokinetic Comparison

CompoundlogPt₁/₂ (h)Protein Binding (%)
(2S)-2-(Dimethylamino)-3-(3-methylphenyl)propanoic acid2.14.289
(2S)-2-Amino-3-phenylpropanoic acid1.31.575

Applications in Drug Discovery

Intermediate in Peptide Mimetics

The compound serves as a building block for γ-secretase inhibitors and vanilloid receptor antagonists . Its chiral integrity is critical for maintaining target specificity .

Prodrug Development

Ester derivatives (e.g., methyl esters) improve oral bioavailability. Hydrolysis in vivo releases the active carboxylic acid form.

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